REACTION_CXSMILES
|
[CH:1]1([O:4][C:5]2[CH:10]=[CH:9][C:8]([O:11][C:12]([F:15])([F:14])[F:13])=[CH:7][C:6]=2I)[CH2:3][CH2:2]1.C([SnH](CCCC)CCCC)CCC.[C]=O.C[CH2:33][O:34]CC>C1(C)C=CC=CC=1.[F-].[K+].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:1]1([O:4][C:5]2[CH:10]=[CH:9][C:8]([O:11][C:12]([F:15])([F:14])[F:13])=[CH:7][C:6]=2[CH:33]=[O:34])[CH2:3][CH2:2]1 |f:5.6,^3:29,^1:49,51,70,89|
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Name
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|
Quantity
|
0.344 g
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Type
|
reactant
|
Smiles
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C1(CC1)OC1=C(C=C(C=C1)OC(F)(F)F)I
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[SnH](CCCC)CCCC
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[C]=O
|
Name
|
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Quantity
|
20 mL
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Type
|
reactant
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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[F-].[K+]
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Name
|
|
Quantity
|
15 mg
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the mixture was degassed with bubbling nitrogen for a further 5 min.
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
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carbon monoxide was bubbled through the mixture for 10 min
|
Duration
|
10 min
|
Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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ADDITION
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Details
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was added
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CUSTOM
|
Details
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the layers were separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (MgSO4)
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Type
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CUSTOM
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Details
|
the solvent was evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel
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Type
|
WASH
|
Details
|
eluting with hexane/Et2O (80:20)
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)OC1=C(C=O)C=C(C=C1)OC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |